N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Description

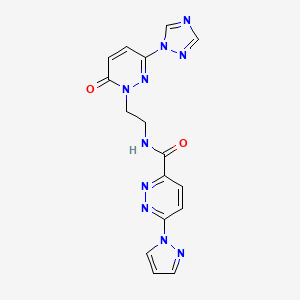

The compound N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a pyridazine derivative featuring two pyridazine cores, a 1H-1,2,4-triazole substituent, and a carboxamide functional group. The structure includes:

- Pyridazine rings: One pyridazine at position 3 is substituted with a carboxamide group, while the other pyridazine at position 6 is functionalized with a 1H-pyrazol-1-yl group.

- Ethyl linker: A two-carbon chain bridges the 6-oxopyridazine and carboxamide-bearing pyridazine, influencing conformational flexibility.

- Carboxamide group: The -CONH₂ group enhances polarity and hydrogen-bonding capacity, which may impact solubility and biological activity.

Properties

IUPAC Name |

N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N10O2/c27-15-5-4-14(26-11-17-10-20-26)23-25(15)9-7-18-16(28)12-2-3-13(22-21-12)24-8-1-6-19-24/h1-6,8,10-11H,7,9H2,(H,18,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMGHKGNXBJLCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates triazole and pyrazole moieties, which are known for their diverse biological activities. The presence of these heterocycles suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole and triazole derivatives. For instance, pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In a study examining similar compounds, it was found that certain pyrazole derivatives exhibited IC50 values as low as 0.01 µM against MCF7 cancer cells, indicating potent anticancer activity .

Inhibition of Kinases

The compound's structure suggests potential inhibition of specific kinases involved in cancer progression. For example, some pyrazole derivatives have been reported to inhibit Aurora-A kinase with IC50 values around 0.16 µM, which is critical for cell cycle regulation and mitosis . This inhibition could be a significant mechanism through which the compound exerts its anticancer effects.

Case Studies

A focused study on related triazole and pyrazole compounds indicated their effectiveness in inhibiting cancer cell growth. For example:

- Compound A : Exhibited an IC50 of 3.79 µM against MCF7 cells.

- Compound B : Demonstrated an IC50 of 0.39 µM against NCI-H460 cells, showcasing its potential in targeting lung cancer .

These findings suggest that the compound may share similar mechanisms of action and effectiveness.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the compound can enhance its biological activity. The incorporation of different substituents on the triazole or pyrazole rings can significantly affect binding affinity and potency against specific targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazoles, including those similar to the compound , exhibit significant antimicrobial properties. For example, compounds containing the 1,2,4-triazole scaffold have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The presence of the triazole ring is crucial for this activity, making it a valuable scaffold in drug design.

Anticancer Potential

Compounds with similar structural characteristics have been investigated for their anticancer properties. For instance, triazole derivatives were found to inhibit key enzymes involved in cancer cell proliferation. A notable study demonstrated that a triazolopyridazine derivative inhibited the MET kinase with an IC50 value of 4.2 nmol/L, showcasing its potential as an anticancer agent . The compound's ability to target multiple pathways involved in tumor growth makes it a candidate for further development.

Neuroprotective Effects

Research has also explored the neuroprotective capabilities of triazole derivatives. Compounds in this class have been reported to exhibit antioxidant properties and protect against neurodegenerative disorders by modulating neurotransmitter systems . The specific mechanism often involves the inhibition of oxidative stress pathways and modulation of GABA receptors.

Anti-inflammatory Properties

The anti-inflammatory potential of triazole-containing compounds has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The target compound shares structural motifs with other pyridazine and pyrazole derivatives. Key comparisons include:

A. N-Phenyl-6-(1H-Pyrazol-1-yl)Pyridazin-3-Amine

- Structure : Contains pyridazine, pyrazole, and phenyl groups but lacks the triazole and carboxamide moieties.

- Synthesis : Prepared via refluxing 3-chloro-6-(1H-pyrazole-1-yl)pyridazine with aniline in xylene.

- Crystallography : Exhibits planar geometry (r.m.s. deviation = 0.044 Å), intramolecular C–H⋯N hydrogen bonding (S(6) motif), and π-π interactions (3.6859 Å).

- Key Differences : Absence of triazole and carboxamide groups reduces hydrogen-bonding capacity compared to the target compound.

B. N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide

- Structure : Features a fused pyrazolo[3,4-b]pyridine core with ethyl, methyl, and phenyl substituents.

- Molecular Weight : 374.4 g/mol (vs. estimated ~450 g/mol for the target compound, based on its formula).

- Functional Groups : Carboxamide group is retained, but the absence of pyridazine and triazole alters electronic properties.

C. Alkyltrimethylammonium Compounds (e.g., BAC-C12)

Data Table: Comparative Analysis

Key Research Findings

Triazole vs. Phenyl Substitution : The triazole group in the target compound may enhance binding affinity in biological systems compared to phenyl substituents in N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine , due to additional hydrogen-bonding sites .

Structural Rigidity : The ethyl linker in the target compound likely reduces conformational rigidity compared to fused-ring systems (e.g., pyrazolo[3,4-b]pyridine derivatives) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) for amide bond formation between pyridazine and triazole/pyrazole intermediates, as demonstrated in analogous heterocyclic systems .

- Step 2 : Optimize solvent systems (e.g., DMF or acetonitrile) and reaction times (16–24 hrs) under nitrogen to minimize side reactions.

- Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- X-ray crystallography : Resolve single-crystal structures to confirm bond angles and spatial arrangement, referencing protocols for pyridazine-triazole hybrids .

- NMR analysis : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) to validate substituent positions .

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight (±2 ppm error threshold) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for pyridazine-triazole hybrids?

- Methodology :

- Dose-response reevaluation : Perform IC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .

- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation pathways that may explain variability in in vivo vs. in vitro results .

- Target engagement studies : Employ SPR (surface plasmon resonance) to measure binding kinetics to purported targets (e.g., kinases or GPCRs) .

Q. How can computational methods guide the rational design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., PDB: 5TF) and prioritize compounds with optimal binding poses .

- ADMET prediction : Apply QSAR models (e.g., SwissADME) to predict solubility, permeability, and CYP450 interactions .

- Free energy perturbation (FEP) : Calculate relative binding affinities for lead optimization .

Q. What experimental designs are suitable for optimizing reaction yields in multi-step syntheses?

- Methodology :

- Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, catalyst loading, solvent ratio) and identify critical parameters .

- Flow chemistry : Implement continuous-flow reactors for exothermic or oxygen-sensitive steps to enhance reproducibility .

- In-line analytics : Integrate FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.